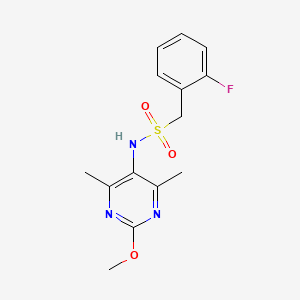

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

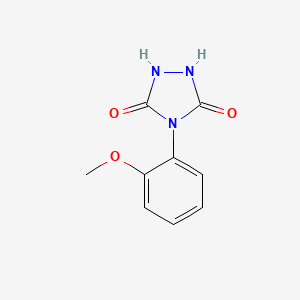

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

科学的研究の応用

Efficient Synthesis and Synthetic Utility

A novel synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane derivatives, showcasing the compound's utility as a versatile synthon in the preparation of various fluoromethylated organic molecules. This highlights the compound's significance in facilitating the synthesis of complex organic structures with high efficiency and selectivity, leveraging a C–S bond forming strategy (Prakash et al., 2010).

Biological Activity

Research into methanesulfonamide pyrimidine-substituted compounds has demonstrated their potential in inhibiting the enzyme HMG-CoA reductase in vitro. This suggests applications in the development of novel cholesterol biosynthesis inhibitors, with specific compounds showing potency significantly greater than established treatments (Watanabe et al., 1997).

Catalytic Asymmetric Additions

The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, offering metal-free access to sulfone and fluorine incorporating contiguous quaternary stereocenters. This process highlights the compound's role in enabling the synthesis of biorelevant structures with high stereoselectivity, thus contributing to the development of stereoselective synthesis methodologies (Bhosale et al., 2022).

Material Synthesis and Application

The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been explored, revealing the potential of these compounds as precursors for three-state indicators. This research suggests the possibility of developing new materials with unique optical properties, which could be applicable in various fields such as sensors and display technology (Sarma & Baruah, 2004).

Fluorination Techniques

Advancements in fluorination techniques have been made using difluorobis(fluoroxy)methane, demonstrating selective monofluorination of ketoesters with high regioselectivity. This process is indicative of the compound's role in facilitating the synthesis of fluorinated derivatives, which are crucial in pharmaceuticals and agrochemicals (Bailey et al., 2002).

特性

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-6-4-5-7-12(11)15/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSUIQCBGYWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)

![7-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2894682.png)

![N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2894683.png)